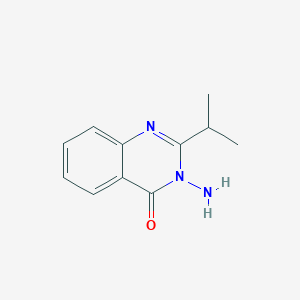

3-Amino-2-isopropyl-4(3H)-quinazolinone

説明

Contextualization within the Quinazolinone Chemical Class and Medicinal Chemistry Landscape

The quinazolinone core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring, is a versatile scaffold that has captured the attention of researchers for over a century. nih.govmdpi.com Its structural features allow for diverse substitutions, leading to a vast library of derivatives with a wide array of pharmacological activities.

The quinazolinone nucleus is a fundamental component in the development of new drugs, largely due to the broad spectrum of biological activities its derivatives exhibit. nih.govnih.govresearchgate.netrsc.org This scaffold is present in numerous natural products and synthetic compounds, and its derivatives have been shown to possess anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antihypertensive, and analgesic properties, among others. nih.govnih.govresearchgate.netrsc.orgnih.gov The versatility of the quinazolinone ring system, which allows for modifications at various positions, enables chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov This adaptability has made the quinazolinone scaffold a central focus in the quest for novel therapeutic agents. mdpi.commdpi.comsapub.org

The first synthesis of a quinazoline (B50416) derivative was reported in the late 19th century, with significant advancements in synthetic methodologies occurring in the early 20th century. nih.govmdpi.com Research into 3-amino-substituted quinazolinones, a specific subclass, gained momentum as their potential as synthetic intermediates and biologically active agents became apparent.

Key developments include the synthesis of related analogues which have paved the way for the study of 3-Amino-2-isopropyl-4(3H)-quinazolinone. For instance, methods for creating 2-alkyl-3-aminoquinazolin-4(3H)-ones from the reaction of 2-alkyl-4H-3,1-benzoxazin-4-ones with hydrazine (B178648) hydrate (B1144303) have been established. nih.gov Specifically, the synthesis and structural elucidation of compounds like 3-amino-2-propylquinazolin-4(3H)-one and 3-amino-2-methyl-quinazolin-4(3H)-one have been detailed in the literature, providing a solid foundation for exploring other 2-alkyl substituted analogues. nih.govmdpi.com These earlier studies on related molecules have been instrumental in understanding the chemical reactivity and potential biological significance of the 3-amino-2-alkyl-4(3H)-quinazolinone series.

Rationale and Scope for Focused Research on this compound

The specific focus on this compound is driven by a combination of its distinct structural attributes, ease of synthesis, and the promising biological activities observed in closely related compounds.

This compound possesses a unique combination of functional groups that make it an interesting candidate for further investigation. The core quinazolinone structure provides a rigid and planar scaffold. The isopropyl group at the 2-position introduces a lipophilic and sterically bulky element, which can influence binding to biological targets. The amino group at the 3-position is a key functional handle; it can act as a hydrogen bond donor and provides a reactive site for further chemical modifications, allowing for the creation of diverse libraries of derivative compounds. mdpi.comresearchgate.net

The synthesis of 3-amino-2-alkyl-4(3H)-quinazolinones is generally accessible. A common and efficient method involves a two-step process starting from anthranilic acid. The first step is the reaction of anthranilic acid with an appropriate acylating agent (e.g., isobutyryl chloride or isobutyric anhydride) to form the corresponding 2-isopropyl-4H-3,1-benzoxazin-4-one. This intermediate is then treated with hydrazine hydrate, which opens the oxazinone ring and subsequently cyclizes to form the desired this compound. sapub.orgnih.gov This straightforward synthetic route allows for the production of the compound in good yields for further study. mdpi.com

The extensive body of research on quinazolinone derivatives provides a strong impetus for investigating new analogues like this compound. The quinazolinone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a remarkable range of biological activities. This pre-existing knowledge base suggests a high probability of discovering interesting biological properties in novel derivatives.

mdpi.comnih.govmdpi.comnih.govnih.govsapub.orgmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netsemanticscholar.orgnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govresearchgate.net| Biological Activity | Description of Findings for Quinazolinone Derivatives | Citation |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines, with some acting as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and topoisomerase. | |

| Antimicrobial | Broad-spectrum activity has been reported against various strains of bacteria and fungi. | |

| Anti-inflammatory | Compounds have demonstrated potent anti-inflammatory effects, in some cases comparable to standard drugs. | |

| Anticonvulsant | Certain quinazolinone derivatives have shown significant protection against seizures in experimental models. | |

| Antihypertensive | Some derivatives have exhibited the ability to lower blood pressure. | |

| Antiviral | Activity against various viruses, including HIV and Herpes Simplex Virus, has been observed. | |

| Antimalarial | The quinazolinone scaffold has been used to develop compounds with activity against malaria parasites. | |

| Analgesic | Certain derivatives have shown pain-relieving properties. |

Structure

3D Structure

特性

CAS番号 |

70589-51-4 |

|---|---|

分子式 |

C11H13N3O |

分子量 |

203.24 g/mol |

IUPAC名 |

3-amino-2-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C11H13N3O/c1-7(2)10-13-9-6-4-3-5-8(9)11(15)14(10)12/h3-7H,12H2,1-2H3 |

InChIキー |

LCQQIOWBOMPHSJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1N |

正規SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 2 Isopropyl 4 3h Quinazolinone

Established Synthetic Pathways to the 3-Amino-2-isopropyl-4(3H)-quinazolinone Core

The synthesis of the this compound scaffold is primarily achieved through multistep chemical reactions, starting from readily available precursors. These methods can be broadly categorized into conventional heating techniques and more advanced, green chemistry approaches.

Conventional Multistep Synthetic Routes

The most common and established pathway for synthesizing 3-amino-2-alkyl-4(3H)-quinazolinones, including the isopropyl variant, involves a two-step process starting from an anthranilic acid derivative.

The general sequence is as follows:

Formation of the Benzoxazinone (B8607429) Intermediate: The synthesis typically begins with the acylation of anthranilic acid with an appropriate acylating agent. For the target compound, anthranilic acid is reacted with isobutyric anhydride (B1165640). This reaction, often performed under heating, leads to the formation of a cyclic intermediate, 2-isopropyl-4H-3,1-benzoxazin-4-one .

Conversion to the Quinazolinone Core: The benzoxazinone intermediate is then treated with hydrazine (B178648) hydrate (B1144303). nih.gov In this step, the hydrazine molecule attacks the benzoxazinone ring, leading to a ring-opening and subsequent recyclization to form the stable six-membered pyrimidine (B1678525) ring of the quinazolinone system. This reaction is commonly carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.gov For example, the synthesis of the analogous 3-amino-2-propylquinazolin-4(3H)-one was achieved in 82% yield by refluxing the corresponding 2-propyl-4H-3,1-benzoxazin-4-one with excess hydrazine hydrate in methanol (B129727) for three hours. nih.gov

An alternative conventional method starts with methyl 2-aminobenzoate, which is first heated with the corresponding anhydride (e.g., propionic anhydride for the 2-ethyl analogue). researchgate.net The mixture is then diluted with a solvent like ethanol, and hydrazine monohydrate is added, followed by a period of reflux to yield the final product. researchgate.net

Advanced and Green Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

In recent years, green synthetic methods, particularly microwave-assisted (MWA) synthesis, have been developed to overcome the limitations of conventional heating, such as long reaction times and often moderate yields. researchgate.nettsijournals.com Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates and improve product yields. eurekaselect.com

The conventional two-step synthesis of 3-amino-2-alkyl-quinazolinones has been efficiently adapted for microwave technology. mdpi.com

Step 1 (Benzoxazinone formation): A mixture of anthranilic acid and the corresponding anhydride (e.g., acetic anhydride for the 2-methyl analogue) is irradiated in a microwave reactor for 17-22 minutes at 120-150 °C. mdpi.com

Step 2 (Quinazolinone formation): The resulting benzoxazinone is then dissolved in ethanol with hydrazine monohydrate and subjected to a second round of microwave irradiation for 20-33 minutes at 120-150 °C, yielding the desired 3-amino-2-alkyl-quinazolinone. mdpi.com

Studies directly comparing conventional reflux with microwave-assisted synthesis for analogous compounds have demonstrated the clear advantages of the latter. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one required 10 hours of conventional heating to achieve a 79% yield, whereas microwave irradiation produced an 87% yield in just 5 minutes. uin-malang.ac.id This highlights the efficiency of MWA methods in both time and yield. uin-malang.ac.id

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Reflux | 3 - 10 hours | 79% (example) | Simple setup | nih.govuin-malang.ac.id |

| Microwave-Assisted | 5 - 33 minutes | 87% (example) | Reduced reaction time, higher yields, cleaner reactions | mdpi.comuin-malang.ac.id |

Mechanistic Elucidation of Key Reaction Steps

The formation of the quinazolinone ring from a 2-aminobenzamide (B116534) derivative (a structure closely related to the intermediate formed after the initial reaction with hydrazine) and an orthoester provides insight into the cyclization mechanism. mdpi.com The process is catalyzed by acid and involves several key steps:

Activation of the Electrophile: The reaction begins with the protonation of the orthoester by an acid catalyst (e.g., acetic acid), followed by the elimination of an alcohol molecule (ethanol) to form a highly reactive, stabilized carbocation intermediate (A). mdpi.com

Nucleophilic Attack: The primary aromatic amine group (the 2-amino group) of the benzamide (B126) derivative acts as a nucleophile, attacking the carbocation (A). This is followed by a proton exchange and the loss of a second alcohol molecule, resulting in the formation of a cationic iminium intermediate (B). mdpi.com

Intramolecular Cyclization: The final and crucial step is the intramolecular attack of the amide nitrogen atom onto the electrophilic carbon of the iminium ion (B). This ring-closing step, followed by proton exchange and the elimination of a third alcohol molecule, yields the final, stable this compound aromatic ring system. mdpi.com

Derivatization Strategies of this compound

The this compound molecule possesses distinct sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary points of functionalization are the 3-amino group and the 2-isopropyl group.

Modifications at the 3-Amino Position (e.g., Schiff Bases, Amides)

The 3-amino group is a versatile functional handle for derivatization due to its nucleophilic nature.

Schiff Base Formation: One of the most common derivatizations is the formation of Schiff bases (or imines). This is achieved through the condensation reaction of the 3-amino group with a wide variety of aldehydes and ketones. sapub.org The reaction is typically carried out by refluxing equimolar amounts of the 3-amino-quinazolinone and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. researchgate.netresearchgate.net This straightforward method allows for the introduction of various substituted aromatic and heteroaromatic moieties onto the quinazolinone core. nih.govnih.gov

| Aldehyde Reactant | Resulting Schiff Base (General Name for 2-Methyl Analogue) | Reference |

| 2-Chlorobenzaldehyde | 3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 4-Hydroxybenzaldehyde | 3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 4-Ethylbenzaldehyde | 3-((4-Ethylbenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| Vanillin | 3-((4-Hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| Thiophene-2-carbaldehyde | 2-Methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | nih.gov |

Amide Formation: The 3-amino group can also be readily converted into amides. The conventional method involves reacting the 3-amino-quinazolinone with an acyl chloride (e.g., acetyl chloride) in a suitable solvent at elevated temperatures. mdpi.com

Furthermore, a novel and green microwave-assisted protocol has been developed for the synthesis of various arylamides. This method involves the direct reaction of a 2-alkyl-4H-3,1-benzoxazin-4-one intermediate with an arylhydrazide in acetic acid under microwave irradiation, affording the 3-arylamido-quinazolinone derivative in a single step with high purity and yields ranging from 58-87%. mdpi.com

Functionalization of the Isopropyl Group and its Analogues

While the 3-amino position is the most common site for derivatization, the 2-alkyl group, such as the isopropyl substituent, can also be functionalized, although it requires more specific reaction conditions. A key strategy for this transformation is through directed ortho-lithiation, which leverages a protected 3-amino group to direct a strong base to deprotonate the α-carbon of the 2-alkyl substituent. nih.govresearchgate.net

The general synthetic sequence involves:

Protection of the 3-Amino Group: The 3-amino group must first be protected, typically by converting it into an amide (e.g., a 3-acylamino derivative). This step is crucial as the acidic N-H proton would otherwise be abstracted by the strong base. nih.gov

Lithiation: The 3-acylamino-2-isopropyl-4(3H)-quinazolinone is then treated with a strong lithium-based reagent, such as lithium diisopropylamide (LDA) or n-butyllithium (BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net The base selectively removes a proton from the α-carbon of the isopropyl group, creating a potent nucleophilic lithium reagent in-situ.

Reaction with Electrophiles: This newly formed nucleophile can then be reacted with a variety of electrophiles. Quenching the reaction mixture with an electrophile, such as an alkyl halide (e.g., methyl iodide) or a carbonyl compound (e.g., benzaldehyde), introduces a new substituent at the α-position of the isopropyl group. nih.govresearchgate.net This method provides a powerful tool for elaborating the structure of the C-2 side chain, enabling the synthesis of more complex analogues.

Substitution on the Quinazolinone Phenyl Ring

The benzene (B151609) ring portion of the this compound scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The inherent electronic properties of the fused heterocyclic system influence the regioselectivity of these reactions. The pyrimidinone ring generally acts as a deactivating group, directing incoming electrophiles primarily to the C-6 and C-8 positions of the carbocyclic ring. The precise conditions and outcomes of these substitutions can be tailored by the choice of reagents and catalysts.

Key electrophilic substitution reactions reported for the quinazolinone core include nitration and halogenation. These modifications are crucial for developing new derivatives with altered physicochemical properties and biological activities. nih.gov Strategic functionalization at the C-6 and C-7 positions, in particular, has been a focus of medicinal chemistry research to modulate the potency and selectivity of quinazolinone-based compounds. nih.govnih.gov

Nitration

The introduction of a nitro group (–NO₂) onto the quinazolinone phenyl ring is a common transformation. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the benzene ring. For the general 4(3H)-quinazolinone skeleton, nitration has been shown to occur, yielding nitro-substituted derivatives. researchgate.netresearchgate.net While specific studies on this compound are not detailed, the principles of electrophilic nitration are directly applicable. The substitution is expected to favor the C-6 position.

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6-Nitro-3-amino-2-isopropyl-4(3H)-quinazolinone | researchgate.netresearchgate.net |

Halogenation

Halogenation, particularly bromination, is another well-established method for functionalizing the quinazolinone ring. Direct bromination can be carried out using molecular bromine, often in an aqueous acidic medium. Mechanistic studies suggest that the reaction may proceed through the attack of bromine on a covalent hydrate of the quinazolinone substrate. acs.orgacs.orgdocumentsdelivered.com

Alternatively, N-Bromosuccinimide (NBS) serves as a convenient and effective brominating agent. nih.gov Modern synthetic protocols may employ catalytic systems to achieve high selectivity and yield. For instance, peptide-catalyzed atroposelective bromination has been successfully applied to 3-arylquinazolin-4(3H)-ones, demonstrating a sophisticated approach to controlling stereochemistry while functionalizing the molecule. nih.gov These methods are adaptable for the halogenation of this compound.

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Bromination | Br₂ / H₂O, H⁺ | 6-Bromo-3-amino-2-isopropyl-4(3H)-quinazolinone | acs.orgacs.org |

| Bromination | N-Bromosuccinimide (NBS) | 6-Bromo-3-amino-2-isopropyl-4(3H)-quinazolinone | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 3 Amino 2 Isopropyl 4 3h Quinazolinone Derivatives

General SAR Principles of the Quinazolinone Scaffold

The quinazolinone scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. researchgate.netnih.gov Structure-activity relationship (SAR) studies have consistently shown that the biological profile of these molecules can be significantly modulated by substitutions at key positions, primarily C-2, N-3, C-6, and C-8 of the quinazolinone ring system. nih.gov

The pyrimidine (B1678525) ring portion of the scaffold, particularly the nitrogen atoms at positions 1 and 3, is crucial for establishing interactions with biological targets, often through hydrogen bonding. researchgate.net The benzene (B151609) ring allows for modifications that can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The versatility of the scaffold allows medicinal chemists to fine-tune derivatives for specific therapeutic applications by strategically modifying these key positions. mdpi.com

Impact of Substituents on Biological Activity Profiles of 3-Amino-2-isopropyl-4(3H)-quinazolinone Analogues

Role of the 3-Amino Substituent in Ligand-Target Interactions

The 3-amino group is a critical determinant of biological activity and serves as a versatile handle for synthetic modification. This primary amine is a key nucleophilic center, allowing for the synthesis of a wide array of derivatives, such as Schiff bases, amides, and fused heterocyclic systems. sapub.orgmdpi.com These modifications can profoundly alter the molecule's interaction with target proteins.

For instance, converting the 3-amino group into various imines (Schiff bases) by reacting it with different aldehydes has been explored to generate compounds with antifungal properties. acgpubs.org The resulting N-benzylidene derivatives interact differently with fungal targets depending on the substitution pattern on the phenyl ring.

Furthermore, acylation of the 3-amino group to form acetamides or aroylamides can modulate activity. Studies on the closely related 3-amino-2-methyl-quinazolinones have shown that such modifications can turn the photosensitizing activity of the parent compound "on" or "off". For example, while many 3-amino-2-methyl-quinazolinones exhibit DNA photo-cleavage activity, their corresponding acetamide (B32628) or arylamide derivatives can show enhanced or dramatically decreased photo-activity depending on other substitutions on the quinazolinone ring. mdpi.com This suggests the 3-amino substituent and its derivatives are pivotal for orienting the molecule within a target binding site, such as the DNA groove, and for influencing its electronic properties.

| Compound | R (Substituent on Aldehyde) | Activity vs. Aspergillus niger (MIC, µg/mL) | Activity vs. Penicillium funiculosum (MIC, µg/mL) |

|---|---|---|---|

| Parent (3-Amino) | - | 125 | 125 |

| Derivative 1 | Phenyl | 500 | >500 |

| Derivative 2 | 4-Chlorophenyl | 500 | 500 |

| Derivative 3 | 4-Nitrophenyl | 500 | >500 |

| Derivative 4 | 4-Methoxyphenyl | >500 | >500 |

Data sourced from Karayaka et al., 2013. acgpubs.org The parent this compound showed the best fungiostatic activity compared to its imine derivatives.

Influence of the 2-Isopropyl Group on Activity and Selectivity

The substituent at the C-2 position significantly impacts the steric and lipophilic profile of the quinazolinone derivative, which is crucial for its binding affinity and selectivity. The 2-isopropyl group, being a small, branched alkyl chain, provides a degree of steric bulk and hydrophobicity.

In SAR studies of quinazolinones, the nature of the C-2 substituent is a well-established modulator of activity. While large aromatic groups at C-2 are often favored for certain targets like receptor tyrosine kinases, smaller alkyl groups are important for other activities, such as antimicrobial effects. nih.gov For instance, in a study of quinazolinones with anti-inflammatory properties, increasing the number of carbons in the C-2 alkyl chain led to stronger hydrophobic interactions with the target receptor. nih.gov

The crystal structure of the closely related 3-amino-2-propylquinazolin-4(3H)-one shows that the alkyl group is positioned nearly perpendicular to the plane of the quinazolinone ring system. nih.gov This conformation suggests that the 2-isopropyl group would project out from the core scaffold, allowing it to interact with specific hydrophobic pockets within a target protein's binding site. This interaction can be critical for anchoring the ligand and achieving the desired biological effect. The choice between a small alkyl group like isopropyl versus a larger aryl group can therefore be a key strategy in directing the molecule towards different biological targets.

Significance of Quinazolinone Ring Substitutions (e.g., at C-6, C-8)

Substitutions on the fused benzene ring of the quinazolinone scaffold, particularly at the C-6 and C-8 positions, are instrumental in fine-tuning the electronic properties and biological activity of the molecule. The introduction of various functional groups at these positions can enhance potency and modulate the mechanism of action.

Halogenation is a common and effective strategy. The introduction of halogens like bromine or iodine at the C-6 and C-8 positions has been shown to significantly enhance the antibacterial activity of quinazolinone derivatives. nih.gov Specifically for 3-amino-2-methyl-quinazolinones, a C-6 bromo or iodo substituent was found to be important for DNA photo-disruptive activity. mdpi.com Similarly, a C-6 chloro substituent also conferred this activity.

Electron-withdrawing groups, such as a nitro group at C-6, can also have a profound impact. In the 3-amino-2-methyl series, a 6-nitro derivative was not only photo-active but also retained this activity after conversion to its acetamide, unlike the bromo-substituted analogue. mdpi.com This highlights the complex electronic interplay between substituents at different positions on the scaffold. These substitutions are thought to influence the molecule's ability to intercalate with DNA or bind to enzyme active sites.

| Compound ID (from source) | C-6 Substituent | DNA Photo-cleavage under UVB |

|---|---|---|

| 3b | Methyl (-CH₃) | Active |

| 3d | Fluoro (-F) | Active |

| 3e | Chloro (-Cl) | Active |

| 3f | Bromo (-Br) | Active |

| 3i | Iodo (-I) | Active |

| 3j | Nitro (-NO₂) | Active |

Data sourced from Geronikaki et al., 2022. mdpi.com This table shows that various substitutions at the C-6 position of the closely related 3-amino-2-methyl analogue result in active compounds, indicating the importance of this position for modulating activity.

Lead Optimization and Scaffold Modification Strategies

Lead optimization is a critical process in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising hit compound. For quinazolinone derivatives, this iterative cycle of design, synthesis, and testing often focuses on modifying the core scaffold and its substituents. nih.gov

Common strategies include:

Functional Group Manipulation: This involves the direct chemical modification of existing functional groups. For this compound, this would primarily involve derivatization of the 3-amino group to amides, sulfonamides, or Schiff bases to explore new interactions with the target and improve properties like metabolic stability. nih.gov

Structure-Activity Relationship (SAR)-Directed Optimization: Once initial biological data is obtained, further modifications are guided by SAR insights. For example, if C-6 halogenation proves beneficial, a range of different halogens (F, Cl, Br, I) or other electron-withdrawing groups would be systematically explored at that position to maximize potency. nih.gov

Scaffold Hopping and Bioisosteric Replacement: In some cases, parts of the scaffold are replaced with other chemical groups that retain similar steric and electronic properties (bioisosteres). For instance, the 2-isopropyl group could be replaced with a cyclopropyl (B3062369) or a small heterocyclic ring to probe the binding pocket for improved interactions or to alter physicochemical properties like solubility. Similarly, the quinazolinone core itself could be replaced by a related heterocyclic system like a pyrido[2,3-d]pyrimidin-4-one to discover novel intellectual property or improved drug-like properties. vu.nl

A key goal of lead optimization for this scaffold is to improve the absorption, distribution, metabolism, and excretion (ADME) profile. This might involve introducing polar groups to enhance solubility or modifying metabolically labile sites to increase stability in vivo. nih.govmdpi.com

Rational Design of Novel this compound Analogues

The rational design of novel analogues leverages structural information from the biological target, often obtained through X-ray crystallography or cryo-electron microscopy, in conjunction with computational modeling. This structure-based drug design approach allows for the creation of new molecules with predicted high affinity and selectivity. nih.gov

For a target enzyme, the design process for novel this compound analogues would involve:

Docking Studies: The parent compound is computationally docked into the active site of the target protein to predict its binding mode. This helps identify key interactions, such as hydrogen bonds formed by the quinazolinone carbonyl or 3-amino group, and hydrophobic interactions involving the 2-isopropyl group.

Identification of Unoccupied Pockets: The model is analyzed to find empty space within the binding site adjacent to the docked ligand. New functional groups can be designed to extend from the quinazolinone scaffold (e.g., from the 3-amino or C-6 positions) to occupy these pockets and form additional favorable interactions, thereby increasing binding affinity.

Fragment-Based Growth: Small chemical fragments known to bind to the target can be computationally linked to the core scaffold to design novel hybrid inhibitors with enhanced potency.

Dual-Target Inhibitor Design: A more advanced strategy involves designing a single molecule that can inhibit two distinct targets simultaneously. This is achieved by creating a hybrid molecule that incorporates the pharmacophoric features required for binding to both targets, often linked via the versatile quinazolinone scaffold. nih.gov

These computational and rational design strategies accelerate the discovery of potent and selective drug candidates by minimizing the amount of random screening and focusing synthetic efforts on compounds with a higher probability of success.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 3 Amino 2 Isopropyl 4 3h Quinazolinone

In Vitro Biological Activity Spectrum and Cellular Profiling

The quinazolinone scaffold is recognized as a "privileged structure" in the field of medicinal chemistry due to the wide range of biological activities its derivatives possess. nih.govresearchgate.netnih.gov Compounds featuring this heterocyclic system have been extensively explored for therapeutic potential in various domains, including oncology and infectious diseases. This article focuses on the specific preclinical data available for 3-Amino-2-isopropyl-4(3H)-quinazolinone.

Numerous quinazolinone derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating activity against a variety of human cancer cell lines such as HepG2 (liver), A549 (lung), MCF-7 (breast), and HeLa (cervical). nih.govresearchgate.net The mechanisms often involve the inhibition of crucial cellular targets like protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.comnih.gov

However, a review of the scientific literature indicates a lack of specific in vitro studies investigating the anticancer activity of this compound against the MCF-7, HepG2, HeLa, HL-60, A549, PC-3, or SMMC-7721 cell lines.

There is no specific published data available concerning the direct cell proliferation inhibition or cytotoxic effects of this compound on cancer cell lines. While the broader class of quinazolinones has shown antiproliferative effects, this specific analogue remains uncharacterized in this regard. nih.govmdpi.com

The capacity of this compound to modulate or arrest the cell cycle, for example at the G2/M checkpoint, has not been specifically documented. The induction of G2/M arrest is a known mechanism for various anticancer agents, but this has not been demonstrated for the title compound. nih.govnih.govnih.gov

Currently, there are no specific studies available that elucidate a pro-apoptotic potential or the induction of programmed cell death by this compound. The induction of apoptosis is a primary mechanism for many chemotherapeutic compounds, including other heterocyclic molecules. nih.govnih.gov

The quinazolinone core is a well-established pharmacophore for the development of antimicrobial agents. biomedpharmajournal.orgresearchgate.netnih.goveco-vector.com Research into this compound has provided specific data regarding its antifungal capabilities.

Antifungal Activity: The antifungal potential of this compound has been directly investigated. acgpubs.org In a study evaluating a series of imines derived from this compound, the parent molecule, this compound, was also tested for its fungistatic activity using an agar (B569324) dilution method. acgpubs.org The findings revealed that the compound itself exhibited notable fungiostatic activity against all tested filamentous fungi, with its performance being superior to many of its derivatives. acgpubs.org

The minimum inhibitory concentrations (MIC) required to inhibit fungal growth are detailed in the table below.

| Fungus | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 100 acgpubs.org |

| Aspergillus fumigatus | 100 acgpubs.org |

| Aspergillus niger | 100 acgpubs.org |

| Fusarium solani | 200 acgpubs.org |

| Penicillium canescens | 100 acgpubs.org |

| Penicillium chrysogenum | 100 acgpubs.org |

Antibacterial and Antiviral Activities: While a diverse array of quinazolinone derivatives has been reported to possess antibacterial and antiviral properties, specific data on the efficacy of this compound against key bacterial or viral pathogens is not available in the current literature. ekb.egnih.govtechnion.ac.ilmdpi.comacs.orgijpsonline.com For context, related 2,3-disubstituted quinazolinones have demonstrated activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, while other analogues have shown potent antiviral effects. ekb.egnih.gov

The quinazolinone nucleus serves as a foundational structure for compounds developed to have anti-inflammatory and analgesic effects. nih.govajol.infomdpi.com Despite this, specific preclinical studies investigating these properties for this compound have not been reported. Research on other derivatives, such as certain 3-(arylideneamino)-2-methyl-quinazolin-4(3H)-ones, has confirmed potent analgesic and anti-inflammatory profiles, underscoring the potential of this chemical class. lookchem.com

Enzyme Inhibition Studies (e.g., EGFR-TK, ALR2, COX-1/2, PARP)

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of enzymes. Derivatives have shown potent inhibitory activity against several key enzymatic targets implicated in various diseases.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone for EGFR inhibitors. acs.org These compounds typically function as ATP-competitive inhibitors, targeting the kinase domain. nih.gov A series of 2-thioquinazolin-4(3H)-one conjugates were assessed for their efficacy, with some derivatives targeting the RAF kinase, a downstream effector of EGFR signaling. mdpi.com Molecular docking studies have shown that quinazolinone derivatives can interact with key residues in the ATP-binding site of EGFR, including the DFG motif, which is crucial for its kinase activity. nih.gov

Cyclooxygenase (COX-1/2): Certain quinazolinone derivatives have been evaluated as anti-inflammatory agents through their inhibition of COX enzymes. nih.gov A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and showed potent anti-inflammatory properties, which were attributed to COX-1/2 inhibition. nih.gov Molecular docking studies of 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives helped to rationalize their binding affinity and selectivity for the COX-2 enzyme active site. ekb.eg

Poly(ADP-ribose) polymerase (PARP): Quinazolinones have been investigated as PARP inhibitors, which are critical for DNA repair mechanisms. sapub.org Studies on MGC-803 cancer cells showed that treatment with a novel quinazoline (B50416) derivative led to an upregulation of cleaved PARP, indicating the induction of apoptosis. nih.gov

Other Enzymes: The versatility of the quinazolinone scaffold extends to other enzymes. For instance, benzo[f]quinazolin-1(2H)-ones have been identified as potent inhibitors of thymidylate synthase (TS), with IC50 values as low as 20 nM. nih.gov Additionally, other derivatives have been explored as inhibitors of tyrosinase and DNA gyrase. nih.govresearchgate.net

Table 1: Enzyme Inhibitory Activities of Various Quinazolinone Derivatives

| Quinazolinone Derivative Class | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| 2-Thioquinazolin-4(3H)-one conjugates | RAF Kinase | Effectively targeted RAF kinase and induced G2/M cell cycle arrest in melanoma cells. | mdpi.com |

| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | COX-1/2 | Exhibited potent in vivo anti-inflammatory and analgesic properties. | nih.gov |

| Novel Quinazoline Derivative | PARP | Upregulated cleaved PARP in MGC-803 cells, indicating apoptosis induction. | nih.gov |

| 3-Amino-benzo[f]quinazolin-1(2H)-ones | Thymidylate Synthase (TS) | Potent inhibition of isolated TS enzyme with I50 values as low as 20 nM. | nih.gov |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | Tyrosinase | Acted as a mixed-type, reversible inhibitor with an IC50 of 103 ± 2 μM. | nih.gov |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | Showed potent and selective EGFR inhibition with an IC50 of 0.096 μM. | mdpi.com |

Receptor Binding and Signaling Pathway Interventions

The biological effects of quinazolinone derivatives are often mediated by their interaction with cellular receptors and subsequent modulation of signaling pathways.

Receptor Binding: The most extensively studied receptor interaction for this class is with the ATP-binding site of receptor tyrosine kinases, particularly EGFR. mdpi.com The quinazoline moiety is adept at forming hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793 in EGFR, which stabilizes the binding. mdpi.com Beyond kinases, derivatives have been designed to target other receptors, including adenosine (B11128) receptors. For example, derivatives of a triazoloquinazoline compound were modified to achieve high affinity and selectivity for the human A3 adenosine receptor subtype. nih.gov

Signaling Pathway Intervention: By inhibiting receptors like EGFR, quinazoline derivatives can block critical downstream signaling cascades responsible for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. mdpi.com Furthermore, these compounds can induce apoptosis by modulating the expression of key regulatory proteins. Studies have shown that certain quinazoline derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards programmed cell death. nih.govfrontiersin.org Investigations into a phenyl chlormethine-quinazoline derivative revealed that it induces apoptosis in HepG2 cells by mediating the Sirt1/caspase 3 signaling pathway. researchgate.net

DNA Interaction Studies (e.g., Photo-disruptive activity)

Investigations into structurally related 3-amino-2-methyl-quinazolin-4(3H)-ones have revealed significant photo-disruptive activity, suggesting that these compounds can interact with and damage DNA upon irradiation with UV light. mdpi.com This property is highly dependent on the substituents attached to the quinazolinone core.

The amine group at the 3-position introduces an additional site for hydrogen bonding, which may enhance affinity to DNA. mdpi.com In studies using plasmid DNA, several 3-amino-2-methyl-quinazolin-4(3H)-one derivatives were found to be photo-active, causing DNA cleavage under UVA (365 nm) and/or UVB (312 nm) light. mdpi.com The presence of electron-withdrawing groups, such as nitro (NO2), and halogens, like bromo (Br) and iodo (I), on the aromatic ring appeared to be crucial for this activity. For instance, the 6-nitro derivative was active under both UVA and UVB light, while the 6-bromo version was active only under UVB. mdpi.com Further functionalization of the 3-amino group, for example by converting it to an arylamide, dramatically modulated the photo-activity, with 3-arylamido-6-nitro compounds showing extraordinary activity even at very low concentrations. mdpi.com

Table 2: DNA Photo-disruptive Activity of 3-Amino-2-methyl-quinazolin-4(3H)-one Analogs

| Compound Derivative | Activity under UVB | Activity under UVA | Key Observation | Reference |

|---|---|---|---|---|

| 3-amino-2-methyl-6-nitro-quinazolinone | Active | Active | Retained activity under both irradiation types. | mdpi.com |

| 3-amino-2-methyl-6-bromo-quinazolinone | Active | Inactive | Activity was specific to UVB irradiation. | mdpi.com |

| 3-amino-2-methyl-6,8-dibromo-quinazolinone | Active | Inactive | Exhibited photo-activity under UVB. | mdpi.com |

| 3-arylamido-6-nitro compounds | Active | Active | Showed extraordinary activity, enhanced compared to the parent 3-amino compound. | mdpi.com |

| 3-arylamido-6-bromo derivatives | Dramatically Decreased | Inactive | Functionalization of the amino group significantly reduced photo-activity. | mdpi.com |

Identification of Molecular Targets and Binding Mechanisms

Target Deconvolution Strategies and Methodologies

Identifying the specific molecular targets of quinazolinone derivatives is crucial for understanding their mechanism of action and for rational drug design. A primary strategy involves in silico molecular docking simulations. researchgate.netmanipal.edu In this approach, the 3D structure of the compound is computationally docked into the binding sites of a library of known protein targets. This method was used to predict the potential of quinazolinone Schiff base derivatives to inhibit DNA gyrase. researchgate.net Similarly, molecular docking was employed to screen novel quinazolinone derivatives against the EGFR kinase domain to select promising candidates for synthesis and biological testing. manipal.edu

Another powerful methodology is the use of broad-panel kinase screening assays. In these experiments, a compound is tested for its ability to inhibit a large number of different kinases simultaneously, providing a comprehensive profile of its selectivity and potency. mdpi.com This approach can reveal both intended and off-target interactions, which is critical for predicting therapeutic efficacy and potential side effects.

Elucidation of Molecular Recognition and Interaction Modes

The elucidation of how quinazolinone compounds recognize and bind to their molecular targets is achieved through a combination of X-ray crystallography and molecular docking studies. While a crystal structure for this compound is not available, data from its close analog, 3-amino-2-propyl-quinazolin-4(3H)-one, provides significant insight. nih.gov

In the crystal structure of the 2-propyl analog, the propyl group is oriented nearly perpendicular to the plane of the quinazolinone ring system. nih.gov This spatial arrangement is critical for its fit into a binding pocket. The molecules in the crystal are paired through π–π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, the structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds, specifically N-H···N and N-H···O interactions. nih.gov

Molecular docking studies have further clarified these interactions at specific enzyme active sites.

Kinase Binding: Docking of quinazolinone derivatives into the EGFR kinase domain shows that the quinazoline N1 atom often acts as a hydrogen bond acceptor with the backbone NH of Met793 in the hinge region, while the N3 atom can form a water-mediated hydrogen bond with Thr854. mdpi.com Potent inhibitors have been shown to interact with the DFG (Asp-Phe-Gly) motif, which is critical for the kinase's conformational state. nih.gov

COX-2 Binding: Docking studies of anti-inflammatory quinazolinones into the COX-2 active site revealed that the carboxylate group of traditional NSAIDs is mimicked by other functionalities that can interact with key residues like Arginine120 and Tyrosine355. ekb.eg

DNA Binding: For photo-active 3-amino-2-methyl-quinazolin-4(3H)-ones, docking studies indicated satisfactory binding to DNA, which correlates with their observed photo-disruptive activity. mdpi.com

In Vivo Studies in Preclinical Animal Models (Excluding Clinical Human Data)

The therapeutic potential of the quinazolinone scaffold has been validated in numerous preclinical animal models for various conditions, including inflammation and cancer. Although specific in vivo data for this compound is not publicly available, the results from related derivatives underscore the promise of this chemical class.

Novel quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects in rodent models. jneonatalsurg.com In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain quinazolinones showed a dose-dependent reduction in paw swelling, with efficacy comparable to the standard drug indomethacin. ekb.egjneonatalsurg.comfabad.org.tr In the cotton pellet-induced granuloma model, which assesses chronic inflammation, these compounds also effectively reduced granuloma formation. jneonatalsurg.com Analgesic activity has been confirmed using the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia). jneonatalsurg.com

In oncology, quinazoline derivatives have shown potent antitumor activity in various mouse models. nih.govnih.gov In studies using Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models, treatment with specific quinazolinone analogs led to a significant increase in the mean survival time of the mice and a reduction in tumor volume and weight. nih.gov One study on a gastric cancer xenograft model found that a novel quinazoline derivative significantly decreased average tumor volume and weight without causing significant changes in the body weight of the mice, indicating good tolerability. nih.gov

Table 3: Summary of In Vivo Studies of Various Quinazolinone Derivatives

| Quinazolinone Derivative | Animal Model | Effect Observed | Reference |

|---|---|---|---|

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (Rat); Cotton pellet granuloma (Rat) | Dose-dependent inhibition of paw edema and granuloma formation. | jneonatalsurg.com |

| Novel Quinazoline Derivative | Acetic acid-induced writhing (Mouse); Hot plate test (Mouse) | Significant reduction in writhing (peripheral analgesia) and increased pain latency (central analgesia). | jneonatalsurg.com |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ehrlich ascites carcinoma (EAC) & Dalton's ascites lymphoma (DLA) (Mouse) | Enhanced mean survival time and restored haematological parameters towards normal. | nih.gov |

| 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives | Carrageenan-induced rat paw edema (Rat) | Potent anti-inflammatory activity with a good gastrointestinal safety profile. | ekb.eg |

| Novel Quinazoline Derivative (Compound 18) | Gastric cancer xenograft (Mouse) | Significantly decreased average tumor volume and weight with no effect on body weight. | nih.gov |

| 2-methyl and 2,4-dinitro substituted quinazolinones | Carrageenan induced rat paw oedema (Rat) | Exhibited good anti-inflammatory activity. | fabad.org.tr |

Efficacy Assessment in Disease Models (e.g., Infection, Cancer)

The therapeutic potential of this compound and its analogs has been explored in various preclinical disease models, primarily focusing on infectious diseases and cancer.

In the realm of infectious diseases , research into the broader class of 4(3H)-quinazolinones has demonstrated significant antibacterial efficacy. While direct studies on the 2-isopropyl variant are limited, extensive structure-activity relationship (SAR) studies on analogous compounds provide valuable insights. For instance, a series of 4(3H)-quinazolinone derivatives were evaluated for their efficacy in a mouse peritonitis model of infection caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In these studies, a lead compound, a 2-substituted-4(3H)-quinazolinone, showed a promising effective dose (ED50) of 9.4 mg/kg. nih.gov Further optimization led to the discovery of another analog with potent activity against MRSA, which also demonstrated efficacy in a mouse neutropenic thigh infection model. nih.gov These findings underscore the potential of the 4(3H)-quinazolinone scaffold, to which this compound belongs, as a source of new antibacterial agents.

The anticancer properties of quinazolinone derivatives have also been a major focus of investigation. The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous clinically approved kinase inhibitors. nih.govresearchgate.net Various 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiproliferative activities against a range of cancer cell lines. nih.gov For example, certain 2-aryl-substituted quinazolines have shown moderate antiproliferative potency. nih.gov Furthermore, hybrid molecules incorporating the quinazolin-4(3H)-one core have been developed as potent anti-lung cancer agents. nih.gov One such hybrid compound displayed a remarkable half-maximal inhibitory concentration (IC50) of 2.83 μM against the A549 lung cancer cell line. nih.gov Some quinazolinone derivatives have also been found to induce apoptosis, a form of programmed cell death, in cancer cells, which is a crucial mechanism for halting tumor growth. nih.gov Additionally, studies have explored the DNA photo-cleavage ability of certain 3-amino-2-methyl-quinazolin-4(3H)-ones, suggesting a potential application in photodynamic therapy for cancer. mdpi.com

Below is a table summarizing the efficacy of related quinazolinone compounds in various disease models.

| Compound Class | Disease Model | Key Findings |

| 4(3H)-quinazolinone derivatives | Mouse peritonitis model (MRSA) | A lead compound demonstrated an ED50 of 9.4 mg/kg. nih.gov |

| 4(3H)-quinazolinone derivatives | Mouse neutropenic thigh infection model (MRSA) | A novel analog showed significant efficacy. nih.gov |

| Quinazolin-4(3H)-one-morpholine hybrid | A549 lung cancer cell line | Compound 1 exhibited an IC50 of 2.83 μM. nih.gov |

| 3-amino-2-methyl-quinazolin-4(3H)-ones | Plasmid DNA | Eight out of eleven synthesized compounds showed photo-activity under UVB irradiation, indicating potential for photodynamic therapy. mdpi.com |

Pharmacodynamic Markers and Biological Responses in Animal Studies

Pharmacodynamic studies aim to understand how a drug affects the body. For the 4(3H)-quinazolinone class of compounds, key biological responses and markers have been identified in animal and in vitro studies, shedding light on their mechanisms of action.

In the context of their antibacterial activity , a significant biological response observed is the inhibition of penicillin-binding proteins (PBPs). nih.gov PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall. A lead 4(3H)-quinazolinone compound was found to inhibit both PBP1 and PBP2a in MRSA. nih.gov Notably, this dual inhibition is a characteristic shared with some advanced β-lactam antibiotics. nih.gov The binding of a quinazolinone derivative to the allosteric site of PBP2a has also been documented, a mechanism of action that mirrors the advanced cephalosporin, ceftaroline. nih.gov This suggests that the antibacterial effect of compounds like this compound is likely mediated through the disruption of bacterial cell wall synthesis.

In cancer research , the primary biological response associated with many quinazolinone derivatives is the inhibition of tyrosine kinases. nih.gov These enzymes are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers. Quinazolinone-based compounds have been shown to be potent modulators of these pathways. nih.gov For instance, molecular docking studies on a series of quinazolin-4(3H)-one-morpholine hybrids revealed strong binding to the active sites of key angiogenesis-related kinases, Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and VEGFR2, as well as Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular dynamics simulations further confirmed the stable interaction of these compounds with the active sites of VEGFR1 and VEGFR2. nih.gov This indicates that the anticancer effects of such compounds are likely driven by the inhibition of these critical signaling proteins.

The following table outlines the key pharmacodynamic markers and biological responses for related quinazolinone compounds.

| Compound Class | Biological Target/Marker | Observed Biological Response |

| 4(3H)-quinazolinone derivatives | Penicillin-Binding Proteins (PBP1 and PBP2a) in MRSA | Inhibition of enzyme activity, disruption of bacterial cell wall synthesis. nih.gov |

| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR1, VEGFR2, EGFR | Strong binding to active sites, indicating potential inhibition of kinase activity. nih.gov |

Comparative Analysis with Reference Compounds and Established Therapeutic Agents

To establish the therapeutic potential of new chemical entities, it is crucial to compare their activity with existing drugs. While direct comparative studies for this compound are not available, research on related quinazolinone derivatives provides a framework for such analysis.

In the field of cancer therapy , a newly synthesized quinazolin-4(3H)-one-morpholine hybrid was compared with the established chemotherapeutic agents paclitaxel (B517696) and sorafenib (B1663141). nih.gov The selectivity index (SI), a measure of a compound's cytotoxicity towards cancer cells versus normal cells, was a key parameter in this comparison. The novel hybrid compound exhibited an SI of 29 against the A549 lung cancer cell line, which was significantly higher than that of paclitaxel (SI = 2.40) and sorafenib (SI = 4.92). nih.gov This suggests that the quinazolinone derivative has a more favorable therapeutic window, being more toxic to cancer cells than to healthy cells.

In a different therapeutic area, a series of 3-benzyl-2-substituted-3H- nih.govnih.govsigmaaldrich.comtriazolo[5,1-b]quinazolin-9-ones were evaluated for their antihypertensive activity and compared to the reference drug prazosin. nih.gov One of the synthesized compounds, 3-benzyl-2-methyl-3H- nih.govnih.govsigmaaldrich.comtriazolo[5,1-b]quinazolin-9-one, demonstrated more potent antihypertensive activity than prazosin. nih.gov

These comparative analyses highlight the potential of the quinazolinone scaffold to yield compounds with improved efficacy and safety profiles compared to existing therapeutic agents in various disease areas.

The table below presents a comparative analysis of related quinazolinone compounds with reference drugs.

| Compound | Therapeutic Area | Reference Drug(s) | Comparative Finding |

| Quinazolin-4(3H)-one-morpholine hybrid | Cancer (Lung) | Paclitaxel, Sorafenib | The hybrid compound showed a significantly higher selectivity index (SI=29) compared to paclitaxel (SI=2.40) and sorafenib (SI=4.92). nih.gov |

| 3-benzyl-2-methyl-3H- nih.govnih.govsigmaaldrich.comtriazolo[5,1-b]quinazolin-9-one | Hypertension | Prazosin | The synthesized compound exhibited more potent antihypertensive activity than prazosin. nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 3 Amino 2 Isopropyl 4 3h Quinazolinone

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to study the intrinsic properties of quinazolinone derivatives. tandfonline.comresearchgate.net These calculations can elucidate the molecular geometry, electronic distribution, and reactivity, providing a fundamental understanding of the compound's chemical nature.

The electronic architecture of 3-Amino-2-isopropyl-4(3H)-quinazolinone can be thoroughly analyzed using QM calculations. The core structure of quinazolin-4-one is a biheterocyclic system where carbon and nitrogen atoms are typically sp2 hybridized, forming a conjugated system. e3s-conferences.org

Theoretical studies on related quinazolinone molecules using DFT methods like B3LYP help in optimizing the molecular geometry and understanding its stability. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and intramolecular interactions, such as hyperconjugation. tandfonline.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the electron-rich carbonyl oxygen and amino group as potential sites for hydrogen bonding. tandfonline.com

Table 1: Key Electronic Properties Investigated via Quantum Mechanics for Quinazolinone Derivatives This table is illustrative of typical data obtained for related quinazolinone structures through computational analysis.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Analysis | Maps electron density to identify electrophilic and nucleophilic sites. | Predicts reactivity and non-covalent interaction sites. |

Spectroscopic Property Simulations

QM calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Theoretical vibrational spectra (Infrared and Raman) for quinazolinone derivatives have been successfully calculated using DFT methods. researchgate.net

By computing the harmonic vibrational frequencies, a theoretical spectrum is generated. This calculated spectrum can be compared with experimental FT-IR and Laser-Raman spectra. researchgate.net This comparison aids in the precise assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretching of the quinazolinone ring, N-H stretching of the amino group, and various vibrations of the aromatic system. sapub.org The accuracy of these simulations is often improved by applying scaling factors to the calculated frequencies to account for anharmonicity and methodological approximations. researchgate.net Potential Energy Distribution (PED) analysis is frequently used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the molecule's vibrations. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, revealing its flexibility and its interactions with its environment, such as a protein receptor.

The three-dimensional structure and conformational flexibility of this compound are critical to its function. While the quinazolinone ring system is largely planar, the orientation of the N-amino and C2-isopropyl substituents can vary. Crystal structure analysis of close analogs provides valuable experimental data for comparison. For instance, in 3-amino-2-propyl-quinazolin-4(3H)-one, the propyl group is oriented almost perpendicular to the quinazolinone plane, with a dihedral angle of 88.98°. nih.govnih.gov In contrast, the molecule of 3-amino-2-ethylquinazolin-4(3H)-one is reported to be essentially planar. nih.gov

MD simulations can explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. These simulations would reveal the rotational freedom of the isopropyl group and the dynamics of the amino group, providing a comprehensive picture of the molecule's conformational landscape in different environments (e.g., in a vacuum vs. in a solvent).

MD simulations are essential for understanding the stability and dynamics of a ligand-protein complex after an initial binding pose is predicted by molecular docking. nih.gov For quinazolinone derivatives, these simulations can model the behavior of the compound within the active site of a target protein over a specific period, often up to 100 nanoseconds or more. nih.gov

These simulations provide insights into:

Key Intermolecular Interactions: MD can track the persistence of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and protein residues throughout the simulation. nih.govnih.gov

Conformational Changes: The simulation can reveal if the ligand induces any conformational changes in the protein, or how the protein's flexibility accommodates the ligand. nih.gov

These dynamic studies are crucial for validating docking results and understanding the nuanced interactions that govern molecular recognition. nih.gov

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is widely applied to quinazolinone derivatives to rationalize their biological activity and to screen for new potential inhibitors against various targets. mdpi.comnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein, such as dihydrofolate reductase (DHFR), a known target for some quinazolinones. nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov

Docking studies on related quinazolinones have revealed common interaction patterns:

Hydrogen Bonding: The carbonyl oxygen and the N-amino group of the quinazolinone core are common hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The benzene (B151609) ring of the quinazolinone scaffold and the isopropyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic quinazolinone ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein active site. nih.gov

Virtual screening campaigns can use these docking methods to test large libraries of compounds against a specific protein target, helping to prioritize molecules for experimental testing. The results from these studies often show a good correlation between the calculated binding affinity and the experimentally determined biological activity. nih.gov

Table 2: Representative Protein Targets and Findings from Docking Studies of Quinazolinone Derivatives

| Protein Target | Key Findings | Reference |

| Plasmodium falciparum DHODH | Quinazoline (B50416) derivatives showed better binding affinities than standard drugs, with stable complex formation confirmed by MD simulations. | nih.gov |

| Dihydrofolate Reductase (DHFR) | A good correlation was found between experimental cytotoxic activity and the calculated binding affinity; interactions with key residues were identified. | nih.gov |

| DNA | Molecular docking studies indicated satisfactory binding of 3-amino-2-methyl-quinazolin-4(3H)-ones to DNA, which correlated with observed photo-activity. | mdpi.com |

Prediction of Binding Modes and Affinities with Biological Targets (e.g., ALR2, EGFR, COX-II, GABA-A receptor, Thrombin, DNA)

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a molecule to a target protein. While numerous studies have performed such analyses on various quinazolinone derivatives against targets like EGFR nih.govnih.govmdpi.com, COX-II nih.govub.ac.id, GABA-A receptor ijpsdronline.comnih.gov, Thrombin nih.gov, and DNA mdpi.com, no specific docking studies detailing the binding modes or affinities of this compound with these or other specified targets have been identified.

Research on related compounds provides context for how the quinazolinone core might interact with these targets. For example, studies on other quinazolinones often highlight key interactions such as hydrogen bonding and hydrophobic contacts within the active sites of these proteins nih.govnih.govnih.gov. However, the unique structural contribution of the 2-isopropyl and 3-amino groups of the title compound remains uncharacterized in the literature.

Identification of Potential Novel Targets

The process of identifying new biological targets for a compound, often through computational methods like reverse docking or similarity profiling, has not been documented for this compound. Studies have identified novel targets for the general quinazolinone class, such as thermolysin, a zinc metalloproteinase nih.gov, but none have specifically implicated the isopropyl derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

No QSAR models have been developed specifically for a series of compounds based on the this compound scaffold. Published QSAR studies focus on other quinazolinone series, for instance, to predict their activity as EGFR inhibitors or antibacterial agents nih.govnih.govnih.gov. These models are specific to the training set of compounds used and cannot be directly extrapolated to predict the activity of this compound.

Identification of Key Physicochemical Descriptors for Activity

As no specific QSAR models exist for this compound, the key physicochemical descriptors that govern its biological activity have not been identified. For other quinazolinone series, QSAR studies have identified various steric, electronic, and hydrophobic features as being critical for their interaction with biological targets nih.gov. Without dedicated studies, the influence of the isopropyl group's size, shape, and lipophilicity on the activity of this specific compound remains speculative.

Future Directions and Emerging Research Perspectives for 3 Amino 2 Isopropyl 4 3h Quinazolinone

Exploration of Novel Preclinical Therapeutic Avenues

The quinazolinone framework is associated with a wide array of pharmacological effects, suggesting multiple preclinical therapeutic avenues for derivatives of 3-Amino-2-isopropyl-4(3H)-quinazolinone. Research has demonstrated that modifications to the quinazolinone core can yield compounds with potent activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Detailed research findings indicate that quinazolinone derivatives exhibit significant antimicrobial properties. nih.gov For instance, studies on imines derived from 3-aminoquinazolinones have shown fungiostatic activity. acgpubs.org This suggests a clear path for exploring analogues of this compound as potential antifungal agents for agricultural or veterinary use. Furthermore, the quinazolinone scaffold is a cornerstone in the development of antibacterial agents, with various derivatives showing efficacy against drug-resistant strains like Staphylococcus aureus. nih.gov

In oncology research, the quinazolinone structure is a key component of kinase inhibitors, which can disrupt the signaling pathways that drive tumor growth. mdpi.com Derivatives have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.comfrontiersin.org The development of analogues from this compound could lead to novel antiproliferative agents.

Additionally, the anti-inflammatory potential of quinazolinones has been linked to the inhibition of key inflammatory mediators such as COX-2, iNOS, and various interleukins. nih.gov This opens the possibility of developing non-steroidal anti-inflammatory drugs (NSAIDs) from the this compound template for veterinary applications.

Table 1: Potential Preclinical Applications of this compound Analogues

| Therapeutic Avenue | Target/Mechanism of Action | Supporting Evidence from Quinazolinone Class |

|---|---|---|

| Antifungal | Fungiostatic activity | Imines derived from the compound show activity against filamentous fungi. acgpubs.org |

| Antibacterial | Inhibition of bacterial growth, including resistant strains. | The quinazolinone core is a recognized scaffold for potent antibacterial agents. nih.gov |

| Anticancer | Kinase inhibition, induction of apoptosis, disruption of tubulin polymerization. | Numerous quinazoline (B50416) derivatives are under investigation as antiproliferative agents. mdpi.comfrontiersin.org |

| Anti-inflammatory | Inhibition of COX-2, iNOS, and pro-inflammatory cytokines. | Derivatives have been shown to reduce the expression of key inflammatory genes. nih.gov |

Development of Advanced Synthetic Methodologies for Analogue Generation

The utility of this compound as a foundational molecule is largely dependent on the availability of efficient and versatile synthetic methods to generate a diverse library of analogues. The classical synthesis of the core compound itself proceeds in two steps, starting from methyl anthranilate and isobutyric anhydride (B1165640), followed by treatment with hydrazine (B178648). acgpubs.org

Modern synthetic chemistry offers advanced methodologies to build upon this core structure:

Microwave-Assisted Synthesis: This technique has been successfully employed to accelerate the synthesis of quinazolinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com It represents a "green" chemistry approach that can be applied to the rapid generation of this compound analogues. mdpi.com

Condensation Reactions: The primary amino group at the N-3 position is a key functional handle for derivatization. It can be readily condensed with a wide range of aldehydes to form Schiff bases (imines), as demonstrated in the synthesis of antifungal agents. acgpubs.orgnih.gov

Molecular Hybridization: This strategy involves covalently linking the quinazolinone scaffold to other pharmacologically active heterocycles (such as triazoles, thiadiazoles, or piperazines) to create hybrid molecules. nih.govresearchgate.net This approach can enhance biological activity or introduce new functionalities. nih.gov

Solid-Phase Synthesis: For creating large libraries of analogues for high-throughput screening, solid-phase synthesis offers a practical method for attaching the quinazolinone core to a resin and performing subsequent chemical modifications. acgpubs.org

Table 2: Synthetic Methodologies for Analogue Generation

| Methodology | Description | Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to drive the reaction between anthranilic acid derivatives and anhydrides or hydrazides. mdpi.com | Rapid, efficient, and often results in higher yields and cleaner products. |

| Schiff Base Formation | Condensation of the N-3 amino group with various aldehydes or ketones. acgpubs.orgnih.gov | A straightforward and versatile method to introduce a wide range of substituents. |

| Molecular Hybridization | Linking the quinazolinone scaffold to other known pharmacophores like triazoles or benzimidazoles. frontiersin.orgnih.gov | Can lead to compounds with enhanced potency or multi-target activity. |

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To move beyond traditional structure-activity relationships, future research on this compound analogues will benefit from integration with systems biology and "omics" technologies. nih.gov These approaches allow for a holistic view of how a compound affects a biological system, from genes to proteins to metabolites.

Genomics and Transcriptomics: These technologies can be used to analyze changes in gene expression in cells or tissues exposed to a quinazolinone derivative. This can help identify the molecular pathways being modulated and pinpoint potential off-target effects. For example, studies have used RT-qPCR to measure how quinazolinones affect the mRNA expression of inflammatory genes. nih.gov

Proteomics: By studying the entire set of proteins in a cell (the proteome), researchers can identify the direct protein targets of a compound. This is crucial for understanding the mechanism of action, especially for kinase inhibitors or other enzyme-targeting drugs. nih.gov

Metabolomics: This field analyzes the complete set of small-molecule metabolites. It can reveal how a compound alters cellular metabolism, which is particularly relevant for anticancer and antimicrobial research. nih.gov

In Silico Modeling: Computational techniques like molecular docking are already used to predict how quinazolinone derivatives bind to protein targets. mdpi.comnih.gov Integrating this data with omics results can create powerful predictive models for designing new analogues with improved specificity and potency.

By employing a panomics approach, researchers can build comprehensive interactome maps that detail the complex biological interactions of new compounds derived from this compound, accelerating their development as preclinical candidates. nih.gov

Innovative Delivery Systems (excluding human applications)

For applications in areas such as agriculture or veterinary science, the development of innovative delivery systems can enhance the efficacy and utility of active compounds derived from this compound. Nanotechnology offers promising platforms for creating advanced formulations. researchgate.net

Controlled Release Formulations: Encapsulating a quinazolinone-based antifungal or antibacterial agent within nanoparticles could enable its slow and sustained release. researchgate.net This would be advantageous in agricultural settings for crop protection, potentially reducing the frequency of application and minimizing environmental impact.

Enhanced Bioavailability: For veterinary applications, nano-formulations can improve the solubility and absorption of poorly water-soluble compounds, leading to better bioavailability.

Targeted Delivery: In more advanced veterinary applications, nanoparticles could be functionalized with ligands that target specific tissues or pathogens, concentrating the therapeutic agent where it is most needed.

Nanocatalysts in Synthesis: Nanotechnology also plays a role in the synthesis of quinazolines. The use of magnetically separable nanocatalysts can make the production process more efficient and sustainable by allowing for easy recovery and reuse of the catalyst. researchgate.net

These innovative delivery systems, focused on non-human applications, represent a significant area of future research that could broaden the practical impact of this class of compounds.

Potential for Multitargeted Ligand Design and Polypharmacology

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology—designing single chemical entities that can modulate multiple targets simultaneously. acs.org This approach can lead to enhanced efficacy, particularly for complex diseases like cancer or neurodegenerative disorders. nih.gov The quinazolinone scaffold is exceptionally well-suited for the design of such multitargeted ligands. frontiersin.orgnih.gov

Research has shown that quinazoline derivatives can be rationally designed to inhibit multiple enzymes involved in a single disease pathway. For example, in Alzheimer's disease research, quinazoline derivatives have been created that simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the disease's progression. nih.gov Similarly, in cancer research, hybrids of quinazoline and other scaffolds have been developed to target multiple kinases or to combine kinase inhibition with DNA intercalation. frontiersin.org

Starting with this compound, medicinal chemists can use its versatile structure to build molecules with precisely tuned activities against a desired set of targets. This involves a design-and-synthesis cycle guided by computational modeling and extensive biological screening. nih.gov The development of such designed multiple ligands (DMLs) is a frontier in medicinal chemistry where this compound could serve as a valuable starting point. acs.org

Table 3: Examples of Multitargeted Quinazolinone Derivatives

| Compound Series | Disease Area | Simultaneous Targets | Reference |

|---|---|---|---|

| Quinazoline derivatives (AV series) | Alzheimer's Disease | Acetylcholinesterase (AChE) and β-secretase (BACE-1) | nih.gov |

| Anthraquinone−quinazoline hybrids | Cancer | EGFR and DNA intercalation | frontiersin.org |

| Purine-quinazoline hybrids | Cancer | Multiple kinase inhibition | frontiersin.org |

Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology